molecular formula C28H20IN3O B11101877 (1S,2S,3aR)-2-(3-iodophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-2-(3-iodophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11101877
M. Wt: 541.4 g/mol
InChI Key: OEBYGEXMRDFVCQ-CYXNTTPDSA-N
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Description

(1S,2S,3AR)-2-(3-IODOPHENYL)-1-(4-METHYLBENZOYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is a complex organic compound with a unique structure that includes an iodophenyl group, a methylbenzoyl group, and a dihydropyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3AR)-2-(3-IODOPHENYL)-1-(4-METHYLBENZOYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrroloquinoline core, followed by the introduction of the iodophenyl and methylbenzoyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, iodine, and benzoyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis of this compound may be optimized using continuous flow chemistry techniques. This method allows for better control over reaction parameters and can improve the efficiency and scalability of the process. Additionally, the use of automated systems can reduce the risk of human error and enhance the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3AR)-2-(3-IODOPHENYL)-1-(4-METHYLBENZOYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogen exchange reactions using sodium iodide or other halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated products.

Scientific Research Applications

(1S,2S,3AR)-2-(3-IODOPHENYL)-1-(4-METHYLBENZOYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (1S,2S,3AR)-2-(3-IODOPHENYL)-1-(4-METHYLBENZOYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(1S,2S,3AR)-2-(3-IODOPHENYL)-1-(4-METHYLBENZOYL)-1,2-DIHYDROPYRROLO[1,2-A]QUINOLINE-3,3(3AH)-DICARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C28H20IN3O

Molecular Weight

541.4 g/mol

IUPAC Name

(1S,2S,3aR)-2-(3-iodophenyl)-1-(4-methylbenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C28H20IN3O/c1-18-9-11-20(12-10-18)27(33)26-25(21-6-4-7-22(29)15-21)28(16-30,17-31)24-14-13-19-5-2-3-8-23(19)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m1/s1

InChI Key

OEBYGEXMRDFVCQ-CYXNTTPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC(=CC=C5)I

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC(=CC=C5)I

Origin of Product

United States

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